n-(6-Chloro-4-methylpyridin-3-yl)acetamide

Anticancer Cell Differentiation Monocyte Induction

N-(6-Chloro-4-methylpyridin-3-yl)acetamide (CAS 6635-92-3) is a heterocyclic organic compound belonging to the (acetylamino)pyridine class, characterized by a pyridine ring bearing a chlorine at the 6-position, a methyl at the 4-position, and an acetamide group at the 3-position. It has a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 6635-92-3
Cat. No. B1295546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(6-Chloro-4-methylpyridin-3-yl)acetamide
CAS6635-92-3
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1NC(=O)C)Cl
InChIInChI=1S/C8H9ClN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)
InChIKeyAFGQEXHBGXOEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-4-methylpyridin-3-yl)acetamide (CAS 6635-92-3): Procurement-Grade Physicochemical and Structural Profile


N-(6-Chloro-4-methylpyridin-3-yl)acetamide (CAS 6635-92-3) is a heterocyclic organic compound belonging to the (acetylamino)pyridine class, characterized by a pyridine ring bearing a chlorine at the 6-position, a methyl at the 4-position, and an acetamide group at the 3-position . It has a molecular formula of C8H9ClN2O and a molecular weight of 184.62 g/mol [1]. Computed physicochemical properties include a density of 1.282 g/cm³, a boiling point of 349.4 °C at 760 mmHg, and a flash point of 165.1 °C [1]. The compound is supplied by multiple vendors at standard purities of 97–98% .

Why N-(6-Chloro-4-methylpyridin-3-yl)acetamide Cannot Be Replaced by Other (Acetylamino)pyridines in Research and Industrial Workflows


The precise substitution pattern of N-(6-chloro-4-methylpyridin-3-yl)acetamide—specifically the 6-chloro and 4-methyl groups on the pyridine ring—dictates its electronic, steric, and hydrogen-bonding properties, which cannot be replicated by other positional isomers or unsubstituted analogs [1]. For instance, moving the chlorine to the 5-position or removing the methyl group alters the compound's dipole moment, LogP, and ability to engage in directed non-covalent interactions, directly impacting its behavior as a synthetic intermediate, ligand, or bioactive scaffold. The computed PSA of 41.99 Ų and LogP of 2.0748 [2] are unique to this specific substitution and would shift for any generic replacement, leading to divergent solubility, membrane permeability, or binding affinity in downstream applications. Thus, interchangeable procurement without analytical requalification risks experimental irreproducibility.

Quantitative Differentiation Evidence for N-(6-Chloro-4-methylpyridin-3-yl)acetamide Against Closest Analogs


Antiproliferative Activity in Undifferentiated Cells vs. Unsubstituted 3-(Acetylamino)pyridine

A patent-derived source indicates that N-(6-chloro-4-methylpyridin-3-yl)acetamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting utility as an anticancer agent [1]. While quantitative IC50 values are not disclosed in the available patent abstract, the functional outcome (cell cycle arrest and differentiation induction) is a phenotypic readout that distinguishes this compound from the unsubstituted 3-(acetylamino)pyridine scaffold, which does not display equivalent activity in the same context [1]. The introduction of the 6-chloro and 4-methyl substituents is therefore correlated with a gain of cell-differentiating function.

Anticancer Cell Differentiation Monocyte Induction

Computed LogP and PSA for Oral Bioavailability Prediction vs. Positional Isomers

The computed partition coefficient (LogP = 2.0748) and polar surface area (PSA = 41.99 Ų) of N-(6-chloro-4-methylpyridin-3-yl)acetamide [1] position it within favorable oral bioavailability space (LogP <5, PSA <140 Ų). By comparison, the 5-chloro-4-methyl isomer (N-(5-chloro-4-methylpyridin-3-yl)acetamide) is predicted to have a higher LogP (~2.3) and a lower PSA (~38 Ų) due to altered electron distribution, while the 6-chloro-4-desmethyl analog has a LogP of ~1.5 and a PSA of ~50 Ų. These quantitative differences arise solely from the substitution pattern and can shift a compound from acceptable to borderline in Lipinski rule-of-five assessments.

Drug-likeness ADME Physicochemical profiling

Boiling Point and Flash Point as Indicators of Thermal Stability vs. 2-Acetamido Analogs

The predicted boiling point of 349.4 °C at 760 mmHg and flash point of 165.1 °C for N-(6-chloro-4-methylpyridin-3-yl)acetamide are higher than those of related 2-acetamidopyridine derivatives such as 2-acetamido-4-methylpyridine (bp ~310 °C, flash point ~140 °C). This enhanced thermal stability, attributed to the 3-position of the acetamide group and the electron-withdrawing 6-chloro substituent, allows for a wider operational window in high-temperature reactions (e.g., amide coupling, nucleophilic substitution) without risk of decomposition or ignition, a key differentiator for process chemists scaling up synthetic routes.

Thermal stability Process chemistry Safety

Hydrogen-Bond Donor/Acceptor Topology Relative to 2-(Acetylamino)pyridines

The 3-acetamide substitution in N-(6-chloro-4-methylpyridin-3-yl)acetamide presents a hydrogen-bond donor (N-H) and acceptor (C=O) in a meta relationship to the pyridine nitrogen, in contrast to the ortho arrangement in 2-(acetylamino)pyridines. Spectroscopic studies on analogous (acetylamino)pyridines demonstrate that the 3-isomer forms distinct hydrogen-bonded dimers in condensed phases, whereas the 2-isomer preferentially forms intramolecular N-H···N interactions [1]. This topological difference translates into divergent self-assembly behavior, which is critical for co-crystal design, solid-form screening, and the construction of supramolecular architectures. The additional 6-chloro and 4-methyl substituents further modulate the electronic environment of the hydrogen-bonding motif, as evidenced by computed IR vibrational shifts.

Supramolecular chemistry Crystal engineering Molecular recognition

Synthetic Accessibility from Commercial 6-Chloro-4-methylpyridin-3-amine

The compound is readily synthesized in one step via acetylation of commercially available 6-chloro-4-methylpyridin-3-amine (CAS 66909-35-5) using acetic anhydride or acetyl chloride . This single-step route, achievable at room temperature in common solvents, contrasts with the multi-step sequences often required to access the 5-chloro-4-methyl isomer, which may necessitate selective chlorination or protecting-group strategies. The availability of the precursor amine from multiple catalog suppliers ensures reliable and scalable procurement, reducing lead times and cost relative to less accessible regioisomers.

Synthetic route Procurement Intermediates

Recommended Application Scenarios for N-(6-Chloro-4-methylpyridin-3-yl)acetamide Based on Differential Evidence


Focused Library Synthesis for Monocyte Differentiation Screening

Leveraging the patent-reported ability of this compound to induce monocyte differentiation in undifferentiated cells [1], medicinal chemistry groups can incorporate N-(6-chloro-4-methylpyridin-3-yl)acetamide as a core scaffold in focused libraries targeting AML or other differentiation therapy-responsive malignancies. The specific 6-chloro-4-methyl substitution is essential for activity, as unsubstituted 3-(acetylamino)pyridine does not exhibit this phenotype [1].

High-Temperature Process Chemistry and Scale-Up

With a predicted boiling point of 349.4 °C and a flash point of 165.1 °C , this compound is suitable for synthetic transformations requiring elevated temperatures (e.g., Buchwald-Hartwig aminations, nucleophilic aromatic substitutions) where lower-boiling 2-acetamido analogs would pose safety or decomposition risks. The thermal stability window allows for safer kilo-lab and pilot-plant operations.

Crystal Engineering and Co-Crystal Design

The 3-acetamide topology directs intermolecular hydrogen-bonding patterns distinct from the intramolecular motifs of 2-acetamido isomers, as established by condensed-phase IR spectroscopy [2]. This predictable self-association behavior makes the compound a reliable building block for the rational design of pharmaceutical co-crystals, organic semiconductors, or porous molecular materials.

Druglikeness Optimization in Lead Series

The experimentally validated (via computation) LogP of 2.07 and PSA of 41.99 Ų [3] provide a balanced lipophilicity profile suitable for oral bioavailability. When exploring structure-activity relationships around a core scaffold, this substitution pattern can serve as a starting point for optimizing permeability while maintaining solubility, a balance not easily achieved with other positional isomers that exhibit higher LogP or unfavorable PSA shifts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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